Cas no 1803593-28-3 (1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide)

1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide
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- インチ: 1S/C10H16N4O/c1-14-6-8(10(11)15)9(13-14)7-3-2-4-12-5-7/h6-7,12H,2-5H2,1H3,(H2,11,15)
- InChIKey: PVGLDQISVNLVSL-UHFFFAOYSA-N
- ほほえんだ: N1(C)C=C(C(N)=O)C(C2CCCNC2)=N1
1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-171833-2.5g |
1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide |
1803593-28-3 | 2.5g |
$1680.0 | 2023-09-20 | ||
Enamine | EN300-171833-10.0g |
1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide |
1803593-28-3 | 10g |
$3683.0 | 2023-06-04 | ||
Enamine | EN300-171833-0.1g |
1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide |
1803593-28-3 | 0.1g |
$298.0 | 2023-09-20 | ||
A2B Chem LLC | AV94611-500mg |
1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide |
1803593-28-3 | 95% | 500mg |
$739.00 | 2024-04-20 | |
Aaron | AR01B27Z-50mg |
1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide |
1803593-28-3 | 95% | 50mg |
$313.00 | 2025-02-11 | |
A2B Chem LLC | AV94611-2.5g |
1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide |
1803593-28-3 | 95% | 2.5g |
$1804.00 | 2024-04-20 | |
1PlusChem | 1P01B1ZN-5g |
1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide |
1803593-28-3 | 95% | 5g |
$3134.00 | 2024-06-18 | |
Aaron | AR01B27Z-250mg |
1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide |
1803593-28-3 | 95% | 250mg |
$636.00 | 2025-02-11 | |
1PlusChem | 1P01B1ZN-250mg |
1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide |
1803593-28-3 | 95% | 250mg |
$588.00 | 2024-06-18 | |
Aaron | AR01B27Z-10g |
1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide |
1803593-28-3 | 95% | 10g |
$5090.00 | 2023-12-14 |
1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamideに関する追加情報
1-Methyl-3-(Piperidin-3-Yl)-1H-Pyrazole-4-Carboxamide
The compound 1-Methyl-3-(Piperidin-3-Yl)-1H-Pyrazole-4-Carboxamide (CAS No: 1803593-28-3) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring, a piperidine moiety, and a carboxamide group, making it a versatile building block for further chemical modifications and applications.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The piperidine ring in this compound adds significant flexibility and hydrogen bonding capabilities, enhancing its potential as a ligand in medicinal chemistry. The methyl group substitution further modulates the electronic properties of the molecule, making it an attractive candidate for various biological assays.
One of the most promising applications of 1-Methyl-3-(Piperidin-3-Yl)-1H-Pyrazole-4-Carboxamide lies in its ability to act as a scaffold for constructing multi-target-directed ligands (MTDLs). These ligands are designed to interact with multiple binding sites on a protein or across different proteins, offering a novel approach to treating complex diseases such as cancer and neurodegenerative disorders. Recent research has demonstrated that pyrazole-based MTDLs can effectively modulate both kinase activity and other enzymatic pathways, making them a valuable tool in modern drug design.
In terms of synthesis, the compound can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired level of stereocontrol. For instance, the formation of the pyrazole ring can be achieved via the Hantzsch dihydropyridine synthesis or through cyclization reactions involving amino alcohols and aldehydes.
The carboxamide group in this compound plays a crucial role in its solubility and bioavailability. Amides are known for their ability to form hydrogen bonds, which enhances their stability in aqueous environments. This property makes 1-Methyl-3-(Piperidin-3-Yl)-1H-Pyrazole-4-Carboxamide an ideal candidate for use in drug delivery systems, where solubility is a critical factor.
Furthermore, the presence of the piperidine ring introduces steric hindrance into the molecule, which can be exploited to optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Recent advancements in computational chemistry have enabled researchers to predict these properties with high accuracy, allowing for more efficient optimization of drug candidates.
In conclusion, 1-Methyl-3-(Piperidin-3-Yl)-1H-Pyrazole-4-Carboxamide is a versatile and promising compound with wide-ranging applications in medicinal chemistry and beyond. Its unique structure, combined with recent breakthroughs in synthetic methods and computational modeling, positions it as a key player in the development of novel therapeutic agents.
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